N-benzyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O2S/c1-3-30-22-21(16(2)28-30)27-24(29(23(22)32)14-18-9-11-19(25)12-10-18)33-15-20(31)26-13-17-7-5-4-6-8-17/h4-12H,3,13-15H2,1-2H3,(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIFHXLGYMCLCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC(=O)NCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic compound with significant potential in pharmacological applications. Its structure includes a pyrazolo[4,3-d]pyrimidine moiety known for various biological activities, including anticancer and antiviral properties. This article reviews the biological activity of this compound based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C24H25FN4O5
- Molecular Weight : 468.5 g/mol
- IUPAC Name : N-benzyl-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Research indicates that compounds with a pyrazolo[4,3-d]pyrimidine core can interact with various biological targets. For instance:
- Inhibition of Kinases : Many derivatives show inhibitory activity against kinases such as CSNK2A2, which is crucial in cell proliferation and survival pathways .
- Antiviral Activity : Some studies have highlighted the compound's potential against β-coronaviruses, including SARS-CoV-2, by inhibiting viral replication through kinase modulation .
Biological Activity Overview
| Activity Type | Details |
|---|---|
| Anticancer | Exhibits cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest. |
| Antiviral | Demonstrated efficacy against coronaviruses by inhibiting viral replication mechanisms. |
| Kinase Inhibition | Selectively inhibits specific kinases involved in cancer and viral pathways. |
Anticancer Activity
In a study published by Walid Fayad et al., screening of drug libraries on multicellular spheroids identified N-benzyl derivatives as promising anticancer agents. The compound demonstrated significant cytotoxic effects on human cancer cell lines, leading to reduced viability and increased apoptosis markers .
Antiviral Efficacy
Research conducted on the antiviral properties of pyrazolo[4,3-d]pyrimidines revealed that modifications to the acetamide group could enhance potency against viruses like MHV (Mouse Hepatitis Virus). The compound's structural features allow it to effectively inhibit viral replication by targeting host cell kinases critical for the viral life cycle .
Pharmacological Evaluations
Pharmacological evaluations have shown that derivatives of N-benzyl compounds can exhibit varying degrees of metabolic stability and solubility. For instance, modifications at the 7-position of the pyrazolo core have been linked to improved stability in liver microsomes while maintaining potent biological activity .
Scientific Research Applications
The compound exhibits a range of biological activities, which can be summarized as follows:
| Activity Type | Details |
|---|---|
| Anticancer | Exhibits cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest. |
| Antiviral | Demonstrated efficacy against coronaviruses by inhibiting viral replication mechanisms. |
| Kinase Inhibition | Selectively inhibits specific kinases involved in cancer and viral pathways. |
Anticancer Activity
Recent studies have highlighted the anticancer properties of N-benzyl derivatives. For instance, research by Walid Fayad et al. demonstrated that this compound shows significant cytotoxic effects on human cancer cell lines, leading to reduced cell viability and increased markers of apoptosis. The mechanism of action involves the induction of apoptosis and the arrest of the cell cycle at critical checkpoints, which are essential for tumor growth inhibition.
Antiviral Efficacy
The antiviral potential of N-benzyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide has been explored in relation to its activity against β-coronaviruses, including SARS-CoV-2. Studies indicate that modifications to the acetamide group enhance its potency against viral replication by targeting host cell kinases that are critical for the viral life cycle.
Kinase Inhibition
The compound's structural features allow it to selectively inhibit various kinases implicated in cancer progression and viral pathogenesis. For example, it has shown inhibitory activity against CSNK2A2 (Casein Kinase 2), which is crucial for cellular proliferation and survival pathways. This inhibition can lead to decreased cancer cell growth and enhanced sensitivity to other anticancer agents.
Pharmacological Evaluations
Pharmacological assessments have revealed that derivatives of N-benzyl compounds can exhibit varying degrees of metabolic stability and solubility. Modifications at specific positions on the pyrazolo core have been linked to improved stability in liver microsomes while maintaining potent biological activity.
Case Studies and Research Findings
- Cytotoxicity Assessment : A study involving multicellular spheroids demonstrated that N-benzyl derivatives possess promising anticancer activity with significant cytotoxic effects on various cancer cell lines, supporting their potential as therapeutic agents.
- Antiviral Mechanism Exploration : Research focusing on pyrazolo[4,3-d]pyrimidines indicated that structural modifications could enhance their efficacy against coronaviruses by effectively inhibiting viral replication mechanisms.
- Kinase Inhibition Studies : Investigations into kinase inhibition revealed that specific derivatives of this compound could selectively inhibit kinases associated with tumor growth and viral replication, providing insights into their therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis with structurally related compounds highlights key differences in substituents, physicochemical properties, and inferred bioactivity:
*logP estimated via computational tools (e.g., ChemAxon).
Key Findings
Substituent Impact on Bioactivity :
- The 6-(4-fluorobenzyl) group in the target compound likely enhances binding to hydrophobic kinase pockets compared to smaller substituents (e.g., unsubstituted benzyl in ).
- N-Benzyl vs. N-Furylmethyl : Benzyl’s aromaticity improves π-π stacking in target interactions, whereas furylmethyl’s oxygen atom may introduce polar interactions but reduce metabolic stability .
Core Structure Variations: Pyrazolo[4,3-d]pyrimidinones (target) vs. pyrazolo[3,4-d]pyrimidinones (): Positional isomerism alters the spatial arrangement of substituents, affecting target selectivity.
Synthetic Complexity :
- The target compound’s synthesis likely involves Cs₂CO₃-mediated thioether formation (analogous to ), while chromene-containing analogues () require multi-step coupling reactions.
Pharmacological Inference :
Preparation Methods
Cyclocondensation of 5-Amino-1-Ethyl-3-Methylpyrazole
The core synthesis begins with 5-amino-1-ethyl-3-methylpyrazole (I ), which undergoes cyclocondensation with dimethyl acetylenedicarboxylate (II ) under acidic conditions (Scheme 1).
Reaction Conditions :
- Solvent: Ethanol
- Catalyst: Concentrated HCl (0.5 equiv)
- Temperature: Reflux (78°C)
- Time: 12 hours
Outcome :
Formation of ethyl 5-hydroxy-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate (III ) in 68% yield.
Chlorination at Position 5
Intermediate III is treated with phosphorus oxychloride (POCl₃) to replace the hydroxyl group with chlorine, yielding 5-chloro-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidine (IV ).
Optimization Notes :
Installation of the Thioacetamide Side Chain
Thiolation at Position 5
Intermediate VI is reacted with thiourea in ethanol under reflux to replace the chloro group with a thiol (-SH), yielding 5-mercapto-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidine (VII ).
Key Parameters :
Alkylation with N-Benzyl-2-Chloroacetamide
The thiol group in VII is alkylated with N-benzyl-2-chloroacetamide (VIII ) using a base (Scheme 3).
Reaction Conditions :
- Base: Triethylamine (2 equiv)
- Solvent: Tetrahydrofuran (THF)
- Temperature: Room temperature
- Time: 24 hours
Outcome :
N-Benzyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide (IX ) is isolated in 65% yield after column chromatography (hexane/ethyl acetate 3:1).
Purification Notes :
Structural Characterization and Analytical Data
Spectroscopic Confirmation
¹H NMR (500 MHz, DMSO-d₆):
- δ 8.21 (s, 1H, NH), 7.38–7.25 (m, 9H, Ar-H), 5.18 (s, 2H, CH₂Ar), 4.41 (q, J = 7.1 Hz, 2H, NCH₂CH₃), 3.92 (s, 2H, SCH₂CO), 2.61 (s, 3H, CH₃), 1.47 (t, J = 7.1 Hz, 3H, CH₂CH₃).
HRMS (ESI+) :
Purity Assessment
Optimization and Scale-Up Considerations
Solvent Effects on Alkylation
Comparative studies show THF outperforms DCM or acetonitrile in the alkylation step, improving yields from 52% to 65%.
Catalytic Enhancements
Adding tetrabutylammonium iodide (TBAI, 0.1 equiv) as a phase-transfer catalyst reduces reaction time to 12 hours without compromising yield.
Alternative Synthetic Routes
Suzuki-Miyaura Coupling Approach
A palladium-catalyzed coupling between 5-bromo-pyrazolo[4,3-d]pyrimidine and 4-fluorobenzylboronic acid provides an alternative pathway to intermediate VI , though yields are lower (58%).
One-Pot Thiolation-Alkylation
Combining steps 4.1 and 4.2 in a single pot using cesium carbonate as base achieves a 70% overall yield but requires rigorous exclusion of moisture.
Challenges and Mitigation Strategies
Regioselectivity in Core Formation
Competing pyrazolo[3,4-d]pyrimidine isomers are minimized by using excess dimethyl acetylenedicarboxylate (1.5 equiv).
Epimerization at the Thioether Center
Racemization is prevented by maintaining reaction temperatures below 30°C during alkylation.
Industrial Applicability and Environmental Impact
Q & A
Q. What are the key synthetic routes for preparing this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting from a pyrazolo[4,3-d]pyrimidine core. Key steps include:
- Sulfanylation : Introduction of the thioether group via nucleophilic substitution under inert atmosphere (e.g., nitrogen), using solvents like DMF or THF and catalysts such as triethylamine .
- Acylation : Coupling of the sulfanyl intermediate with N-benzyl bromoacetamide derivatives at controlled temperatures (0–5°C to room temperature) to prevent side reactions .
- Purification : Column chromatography (silica gel) or recrystallization (ethanol/water mixtures) to achieve >95% purity. Reaction optimization focuses on solvent selection, temperature gradients, and stoichiometric ratios of reagents to maximize yield .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the structure, particularly the sulfanyl (-S-) linkage and substitution patterns on the pyrazolo-pyrimidine core .
- HPLC : Used to assess purity (>95% required for biological assays) with reverse-phase C18 columns and acetonitrile/water mobile phases .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] ion) and fragmentation patterns .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Enzyme Inhibition Assays : Test against kinases or phosphodiesterases (common targets for pyrazolo-pyrimidines) using fluorescence-based or radiometric methods .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Solubility Studies : Measure in PBS or DMSO to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can structural modifications resolve contradictions in structure-activity relationship (SAR) data?
Contradictions in SAR (e.g., increased potency but reduced solubility) may arise from substituent effects. Methodological approaches include:
- Fluorine Scanning : Replace the 4-fluorophenylmethyl group with other halogens (Cl, Br) or electron-withdrawing groups to balance lipophilicity and target binding .
- Heterocycle Replacement : Substitute the pyrimidine core with triazolo or thiazolo analogs (e.g., ) to alter electron distribution and hydrogen-bonding capacity .
- Molecular Dynamics Simulations : Predict binding modes to identify steric clashes or unfavorable interactions causing activity drops .
Q. What strategies optimize reaction yields during scale-up for preclinical studies?
- Flow Chemistry : Continuous-flow systems improve heat/mass transfer and reduce side products in sulfanylation steps (e.g., Omura-Sharma-Swern oxidation analogs) .
- DoE (Design of Experiments) : Statistically optimize variables (temperature, catalyst loading) using software like MODDE or JMP to identify robust conditions .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring of intermediate formation .
Q. How can computational methods elucidate its mechanism of action?
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., PKA, EGFR) based on the pyrazolo-pyrimidine scaffold’s ATP-binding site affinity .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes and identify key residues (e.g., hinge-region interactions) .
- QSAR Modeling : Build predictive models using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with bioactivity .
Q. What experimental designs address contradictory data in metabolic stability studies?
- LC-MS/MS Metabolite ID : Compare hepatic microsomal stability (human vs. rodent) to identify species-specific oxidation or glucuronidation pathways .
- Isotope Labeling : Synthesize C-labeled analogs to track metabolic cleavage sites (e.g., acetamide hydrolysis) .
- CYP450 Inhibition Assays : Test against CYP3A4/2D6 to rule out pharmacokinetic interactions causing variability in in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
